molecular formula C7H14N2O2 B1597650 2-piperazin-1-ylpropanoic Acid CAS No. 825594-88-5

2-piperazin-1-ylpropanoic Acid

Cat. No.: B1597650
CAS No.: 825594-88-5
M. Wt: 158.2 g/mol
InChI Key: ZZRODMZSMBWYDR-UHFFFAOYSA-N
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Description

2-Piperazin-1-ylpropanoic acid is an organic compound with the molecular formula C7H14N2O2. It features a piperazine ring attached to a propanoic acid moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-piperazin-1-ylpropanoic acid typically involves the reaction of piperazine with a suitable propanoic acid derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the condensation of N-Boc-piperazine with 2-chloro-pyrimidine under alkaline conditions, followed by hydrolysis under acidic conditions .

Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and solvents such as methylene dichloride or chloroform are often used. The final product is purified through crystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-Piperazin-1-ylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted piperazine compounds.

Mechanism of Action

The mechanism of action of 2-piperazin-1-ylpropanoic acid involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This mechanism is particularly relevant in the context of its anthelmintic properties.

Comparison with Similar Compounds

Uniqueness: 2-Piperazin-1-ylpropanoic acid stands out due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and its role as a precursor in pharmaceutical synthesis highlight its importance in both research and industry.

Properties

IUPAC Name

2-piperazin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-6(7(10)11)9-4-2-8-3-5-9/h6,8H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRODMZSMBWYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371908
Record name 2-piperazin-1-ylpropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825594-88-5
Record name 2-piperazin-1-ylpropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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